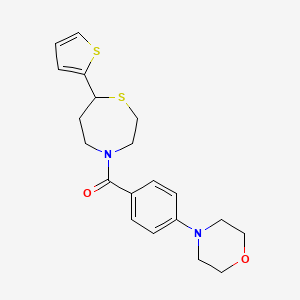
(4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H24N2O2S2 and its molecular weight is 388.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Without specific target information, the exact mode of action for this compound remains unclear. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, or dipole-dipole interactions .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown .
Biological Activity
The compound (4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule with the molecular formula C16H18N2OS. This compound features a morpholine ring and a thiazepane structure, linked through a ketone functional group, alongside a thiophene moiety. Its unique structural attributes suggest potential biological activities, particularly in medicinal chemistry.
The compound's structure can be represented as follows:
Key Structural Features
- Morpholine Ring : Known for its role in enhancing solubility and bioavailability.
- Thiazepane Structure : Imparts unique pharmacological properties.
- Thiophene Moiety : Contributes to the compound's electronic properties.
Synthesis
The synthesis of this compound typically involves multi-step processes. Recent advancements include microwave-assisted synthesis techniques that enhance yields and reduce reaction times significantly.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities. Preliminary studies suggest potential applications in the following areas:
1. Anticancer Activity
- Inhibitory effects on cancer cell proliferation have been observed in vitro. The compound may interact with specific cellular pathways involved in tumor growth.
2. Neuropharmacological Effects
- Similar compounds have shown activity against serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .
3. Antimicrobial Properties
- Preliminary tests indicate effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals the uniqueness of this compound in terms of biological activity.
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-Chlorophenyl(morpholin-4-yl)methanone | Chlorinated phenyl and morpholine | Antimicrobial | Lacks thiazepane structure |
| 7-Methylthieno[2,3-e][1,4]diazepin | Diazepine instead of thiazepane | CNS activity | Different ring structure |
| 6-(Thiophen-2-ylmethyl)-6,7-dihydro-pyrrolo[3,4-b]pyridin | Pyrrolidine derivative with thiophene | Anticancer | Different heterocyclic system |
The inclusion of both morpholine and thiazepane rings in this compound provides distinct pharmacological properties not found in other compounds listed.
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c23-20(16-3-5-17(6-4-16)21-9-12-24-13-10-21)22-8-7-19(26-15-11-22)18-2-1-14-25-18/h1-6,14,19H,7-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSMDBZFPFUKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














